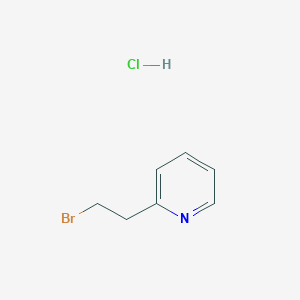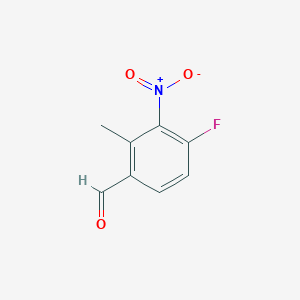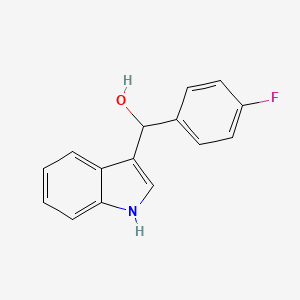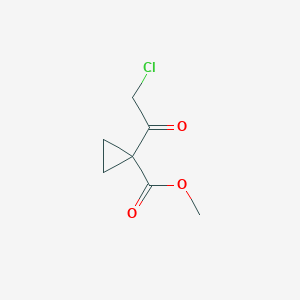
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Agriculture: It can be used in the development of agrochemicals, such as plant growth regulators
Mecanismo De Acción
The mechanism of action of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: This compound is structurally similar but contains an amino group instead of a chloroacetyl group.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Another similar compound with dichloro substitution on the cyclopropane ring.
Uniqueness
This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H9ClO3 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
methyl 1-(2-chloroacetyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3 |
Clave InChI |
NLMIBMNVIZHEEZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


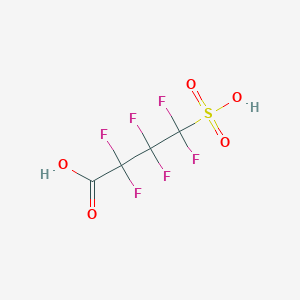
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
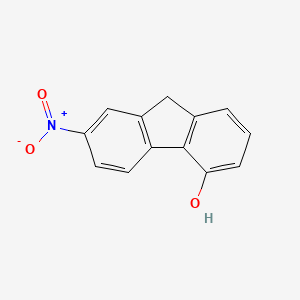
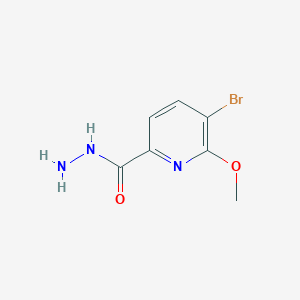
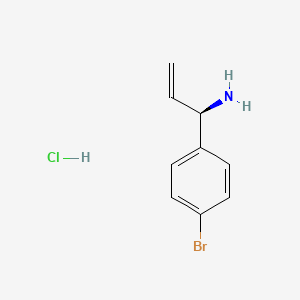
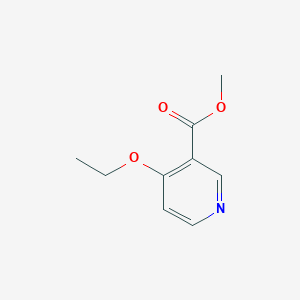
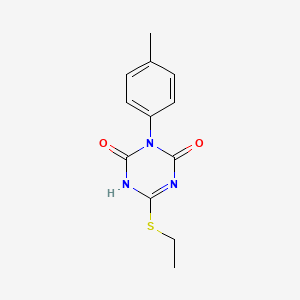
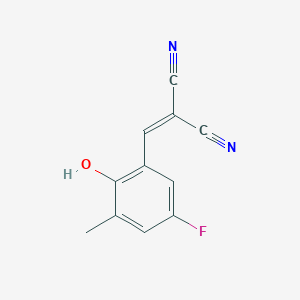
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
